N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide
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Overview
Description
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl(methyl)amino group, a but-2-yn-1-yl linkage, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an alkyne with an appropriate halide under basic conditions to form the but-2-yn-1-yl intermediate.
Introduction of the benzyl(methyl)amino group: The intermediate is then reacted with benzylamine and methyl iodide in the presence of a base to introduce the benzyl(methyl)amino group.
Sulfonamide formation: Finally, the compound is reacted with 3-methoxybenzenesulfonyl chloride in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)amino group or the methoxybenzenesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound is explored for its use in the synthesis of advanced materials, catalysts, and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzyl(methyl)amino group can interact with enzymes and receptors, potentially inhibiting their activity. The methoxybenzenesulfonamide moiety may enhance the compound’s binding affinity and specificity towards certain biological targets. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylacetamide
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(benzylthio)acetamide
Uniqueness
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzenesulfonamide moiety differentiates it from other similar compounds, potentially enhancing its biological activity and specificity.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-21(16-17-9-4-3-5-10-17)14-7-6-13-20-25(22,23)19-12-8-11-18(15-19)24-2/h3-5,8-12,15,20H,13-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEANERMUDCRORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNS(=O)(=O)C1=CC=CC(=C1)OC)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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